N(alpha)-Dimethylcoprogen
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Overview
Description
N(alpha)-Dimethylcoprogen is a siderophore, a molecule that binds and transports iron in microorganisms. Siderophores are crucial for the survival of bacteria and fungi in iron-limited environments. This compound is particularly interesting due to its unique structure and high affinity for iron, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N(alpha)-Dimethylcoprogen typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and other organic compounds.
Condensation Reactions: These starting materials undergo condensation reactions to form the core structure of the compound.
Methylation: The key step in the synthesis is the methylation of the amino group, which is achieved using methylating agents under controlled conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: N(alpha)-Dimethylcoprogen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct properties and applications.
Reduction: Reduction reactions can modify the functional groups in the compound, altering its reactivity and binding affinity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N(alpha)-Dimethylcoprogen has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study iron-binding mechanisms and to develop new iron-chelating agents.
Biology: The compound is employed in microbiological studies to understand iron acquisition in bacteria and fungi.
Medicine: this compound is investigated for its potential in treating iron-related disorders and as a drug delivery agent.
Industry: It is used in industrial processes that require efficient iron transport and sequestration.
Mechanism of Action
The mechanism of action of N(alpha)-Dimethylcoprogen involves its ability to bind iron ions with high affinity. This binding is facilitated by the presence of specific functional groups in the molecule that coordinate with iron. The compound forms a stable complex with iron, which can then be transported across cell membranes. This process is crucial for microorganisms to acquire iron from their environment, which is essential for their growth and metabolism.
Comparison with Similar Compounds
Enterobactin: Another siderophore with a high affinity for iron, but with a different structure.
Ferrichrome: A siderophore produced by fungi, similar in function but distinct in its chemical composition.
Desferrioxamine: A clinically used iron chelator with applications in treating iron overload conditions.
Uniqueness: N(alpha)-Dimethylcoprogen is unique due to its specific structure and methylation pattern, which confer distinct binding properties and stability. Compared to other siderophores, it offers advantages in terms of binding strength and versatility in various applications.
Properties
IUPAC Name |
[(Z)-5-[3-[5-[3-[[(Z)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-(dimethylamino)-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N6O12.Fe/c1-24(12-18-42)21-30(44)39(50)15-6-9-27-33(47)37-28(34(48)36-27)10-7-16-40(51)32(46)23-26(3)14-20-53-35(49)29(38(4)5)11-8-17-41(52)31(45)22-25(2)13-19-43;/h21-23,27-29,42-43H,6-20H2,1-5H3,(H,36,48)(H,37,47);/q-3;+3/b24-21-,25-22+,26-23-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHISTLPUACCFK-IYMJAPOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])N(C)C)[O-])[O-])CCO.[Fe+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(/C)\CCOC(=O)C(CCCN(C(=O)/C=C(\C)/CCO)[O-])N(C)C)[O-])[O-])/CCO.[Fe+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55FeN6O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117892-97-4 |
Source
|
Record name | N(alpha)-Dimethylcoprogen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117892974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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